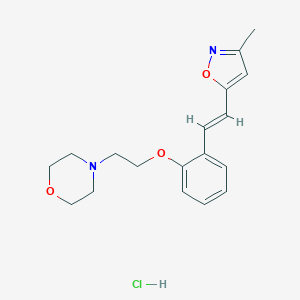
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Morpholine' and has been synthesized using different methods by researchers.
作用機序
The mechanism of action of Morpholine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. Morpholine has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
Morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Morpholine has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, Morpholine has some limitations. It is unstable in aqueous solutions and can undergo hydrolysis, which can affect its activity. In addition, Morpholine can interact with other compounds, which can affect its specificity and selectivity.
将来の方向性
There are several future directions for research on Morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of Morpholine's potential as a drug delivery system for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of Morpholine and its potential applications in various fields.
合成法
The synthesis of Morpholine involves a multi-step process that includes the reaction of 3-methyl-5-isoxazolyl-2-boronic acid with 2-bromoethylphenol to form 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylboronic acid. This intermediate is then coupled with morpholine to form Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-. This synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
Morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Morpholine has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, Morpholine has been used as a building block for the synthesis of various polymers and copolymers. In agriculture, Morpholine has been investigated for its potential as a plant growth regulator.
特性
CAS番号 |
139193-89-8 |
|---|---|
製品名 |
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- |
分子式 |
C18H23ClN2O3 |
分子量 |
350.8 g/mol |
IUPAC名 |
4-[2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-15-14-17(23-19-15)7-6-16-4-2-3-5-18(16)22-13-10-20-8-11-21-12-9-20;/h2-7,14H,8-13H2,1H3;1H/b7-6+; |
InChIキー |
UUIWKHJXXKJRRU-UHDJGPCESA-N |
異性体SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
正規SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
同義語 |
4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine h ydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)

